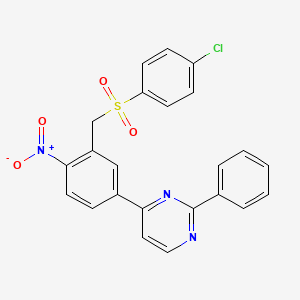

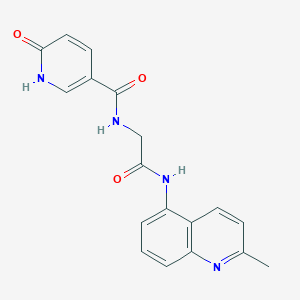

![molecular formula C13H13Cl2N3O2 B3017619 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956454-06-1](/img/structure/B3017619.png)

1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles involves the Wolff-Kishner reduction of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones . Another method includes the reaction of 1-(3,5-dimethylpyrazol-1-yl)acetone with electrophilic reagents, leading to a variety of substituted pyrazoles . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. For example, the crystal and molecular structure of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole was confirmed by single crystal X-ray diffraction . These techniques provide insights into the geometry optimization, vibrational frequencies, and nuclear magnetic resonance properties of the molecules.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. The reactivity of 1-(3,5-dimethylpyrazol-1-yl)acetone towards electrophilic reagents results in the formation of arylhydrazones, which can be further converted into pyridazines and other substituted pyrazoles . Additionally, nitration reactions can be used to introduce nitro groups into the pyrazole ring, as seen in the synthesis of 1,4-dimethyl-3,5-dinitropyrazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The stability of these molecules can be analyzed using natural bond orbital analysis, which reveals hyperconjugative interactions and charge delocalization within the molecule . The presence of electron-donating or electron-withdrawing groups on the pyrazole ring can significantly affect properties such as fluorescence, as demonstrated by ruthenium(II) complexes of 4-arylazo-3,5-dimethylpyrazole .

科学的研究の応用

Synthesis and Biological Activities of Pyrazole Derivatives

Pyrazole derivatives, including those similar to the mentioned compound, are known for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These compounds are considered pharmacophores and are utilized extensively in medicinal chemistry for drug development. The synthesis of these heterocycles often involves condensation followed by cyclization under various conditions, highlighting their versatility as synthons in organic synthesis. The recent success of pyrazole-based COX-2 inhibitors underscores the importance of these compounds in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Environmental Impact of Chlorophenols

Research on chlorophenols, which are related to the chlorophenyl group in the queried compound, has demonstrated their role as precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. Chlorophenols are considered products of incomplete combustion and can be generated through various pathways, leading to environmental contamination. Studies have aimed to understand the correlation between chlorophenols and the formation of dioxins, suggesting the need for further research into their environmental impact and degradation pathways (Peng et al., 2016).

Nitrosamines and Water Quality

The presence of nitrosamines, like nitroimidazoles, in water technology has been identified as a significant concern due to their potential health risks. Studies have focused on understanding their occurrence, precursors, and methods for removal from water. These compounds are considered dangerous disinfection by-products in chloraminated waters, prompting research into their formation mechanisms and the development of removal technologies to mitigate their impact on consumer health (Nawrocki & Andrzejewski, 2011).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, closely related to pyrazole compounds, have been reviewed for their antitumor activities. These compounds, including various derivatives, have shown promise in preclinical testing stages, indicating their potential in the search for new antitumor drugs. This highlights the importance of structural variations in developing compounds with diverse biological properties (Iradyan et al., 2009).

特性

IUPAC Name |

1-[1-(2,4-dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O2/c1-8-5-9(2)18(16-8)13(7-17(19)20)11-4-3-10(14)6-12(11)15/h3-6,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTBCWPIVUUWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

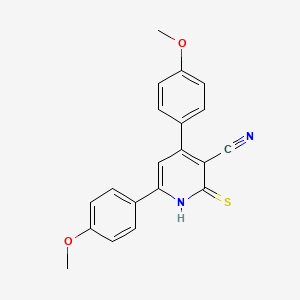

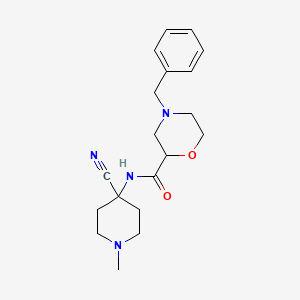

![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)

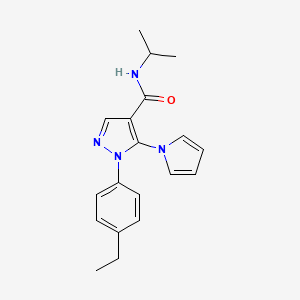

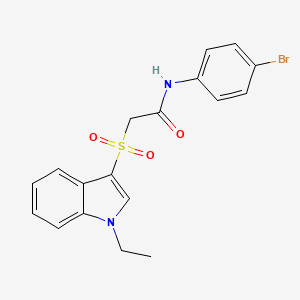

![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)

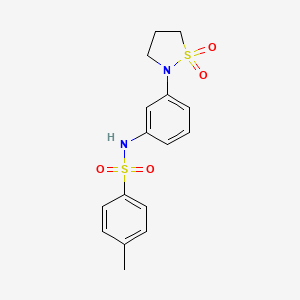

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)

![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)

![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)